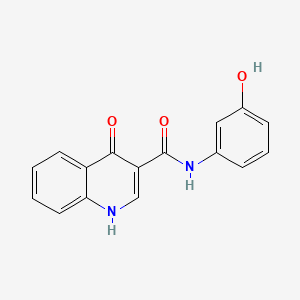

4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

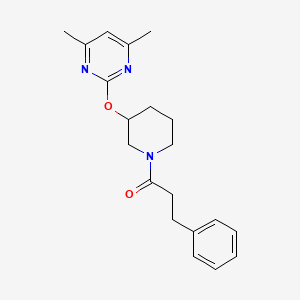

Vue d'ensemble

Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are valuable in drug research and development due to their interesting pharmaceutical and biological activities .

Synthesis Analysis

Quinoline derivatives can be synthesized using various protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It is an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. The reaction pathway and the products can vary depending on the substitution on the heterocyclic pyridine ring .Applications De Recherche Scientifique

Diuretic Properties and Hypertension Remedy One research study discusses the diuretic properties of a related quinoline derivative, which suggests potential applications in developing new treatments for hypertension. The study found two polymorphic modifications of the compound, indicating different crystal packing and potential for varied biological activity (Shishkina et al., 2018).

Radioligand Development for Imaging Another study elaborates on the synthesis and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualizing peripheral benzodiazepine receptors, demonstrating the compound's utility in positron emission tomography (PET) imaging for assessing peripheral benzodiazepine type receptors in vivo (Matarrese et al., 2001).

Photophysical Properties Study Research into the synthesis and photophysical properties of azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) showcases the use of quinoline derivatives in developing advanced fluorescent materials. This study underlines the impact of solvent polarity on the emission properties of these compounds, which could be significant in designing new optical materials (Padalkar & Sekar, 2014).

Carbonic Anhydrase Inhibition A novel series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides was synthesized for the inhibition of carbonic anhydrase, showing significant inhibitory activity against multiple isoforms of human carbonic anhydrase. Such inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and mountain sickness (Thacker et al., 2019).

Analgesic and Anti-inflammatory Agents The analgesic and anti-inflammatory potential of cinchophen analogs, specifically the N-hydroxymethyl derivative of 2-phenyl-4-quinoline carboxamide, highlights the application of quinoline derivatives in developing new pain and inflammation treatments. This study identified compounds with significant analgesic and anti-inflammatory activity, offering insights into novel therapeutic agents (Mishra et al., 1988).

Mécanisme D'action

Target of Action

The primary target of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide is the human S100A9 protein . S100A9 is a member of the S100 family of proteins and plays a significant role in the regulation of inflammatory processes and immune response . It can interact with Toll-like receptor 4 (TLR4) and receptor for advanced glycation end products (RAGE), both of which are involved in the pathogenesis of numerous inflammatory and autoimmune diseases .

Mode of Action

This compound interacts with S100A9 in a manner that is strictly dependent on both Zn++ and Ca++ . This interaction inhibits the binding of S100A9 to RAGE and TLR4, thereby modulating the inflammatory response .

Biochemical Pathways

The interaction of this compound with S100A9 affects the downstream signaling pathways of RAGE and TLR4 . These pathways play crucial roles in the immune response, inflammation, cell proliferation, and survival. By inhibiting S100A9’s interaction with RAGE and TLR4, this compound can potentially modulate these pathways and their downstream effects .

Result of Action

The result of the action of this compound is the modulation of the immune response and inflammation. By inhibiting the interaction of S100A9 with RAGE and TLR4, it can potentially reduce inflammation and modulate immune responses, making it a potential therapeutic agent for various inflammatory and autoimmune diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of Zn++ and Ca++ is crucial for its interaction with S100A9 . Furthermore, factors such as pH, temperature, and the presence of other biological molecules can also influence its stability, action, and efficacy.

Orientations Futures

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions in this field could involve the development of new synthesis protocols and the exploration of new biological and pharmaceutical activities.

Analyse Biochimique

Biochemical Properties

It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, tasquinimod, a structurally similar compound, has been shown to modulate the expression of thrombospondin-1, a glycoprotein involved in cellular processes such as angiogenesis .

Cellular Effects

Studies on related compounds suggest that they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, tasquinimod has been shown to down-regulate HIF-1 alpha protein, androgen receptor protein, and glucose transporter-1 protein within tumor tissue .

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, tasquinimod has been shown to up-regulate the expression of thrombospondin-1, leading to reduced angiogenesis via inhibition of the "angiogenic switch" .

Temporal Effects in Laboratory Settings

Studies on related compounds suggest that they may have long-term effects on cellular function . For example, tasquinimod has been shown to have a profound growth inhibition effect on human prostate tumors in nude mice .

Dosage Effects in Animal Models

Studies on related compounds suggest that they may have dose-dependent effects . For example, tasquinimod has been shown to have anti-tumor efficacy in human xenografts .

Metabolic Pathways

Studies on related compounds suggest that they may interact with various enzymes or cofactors .

Transport and Distribution

Studies on related compounds suggest that they may interact with various transporters or binding proteins .

Subcellular Localization

Studies on related compounds suggest that they may be directed to specific compartments or organelles .

Propriétés

IUPAC Name |

N-(3-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-11-5-3-4-10(8-11)18-16(21)13-9-17-14-7-2-1-6-12(14)15(13)20/h1-9,19H,(H,17,20)(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTVSMXSXCRHRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC(=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2397508.png)

![(2-bromo-5-methoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2397511.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2397515.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2397516.png)

![N-benzyl-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2397517.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2397523.png)

![4-(dimethylamino)-N-(4-{3-[4-(dimethylamino)benzamido]-4-methylphenyl}-2-methylcyclohexa-1,5-dien-1-yl)benzamide](/img/structure/B2397524.png)